molecular formula C10H8N4S B8769857 2-Methyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Methyl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B8769857
M. Wt: 216.26 g/mol
InChI Key: ABZLIQTWYMVJIL-UHFFFAOYSA-N
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Patent
US04444774

Procedure details

By the procedure described in Example 5, 3-amino-5-methyl-1,2,4-triazole was reacted with 3-dimethylamino-1-(2-thienyl)-2-propene-1-one to give 1.05 g of the product of the Example as pale yellow needles, mp 184°-185° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[C:5]([CH3:7])[NH:4][N:3]=1.CN(C)[CH:10]=[CH:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)=O>>[CH3:7][C:5]1[N:6]=[C:2]2[N:1]=[CH:10][CH:11]=[C:12]([C:14]3[S:15][CH:16]=[CH:17][CH:18]=3)[N:3]2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC(=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C=1SC=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(N=CC=C2C=2SC=CC2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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